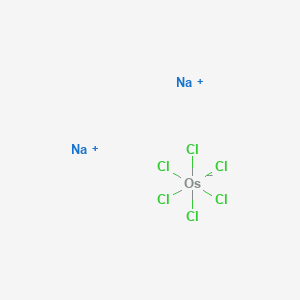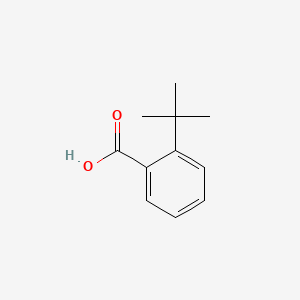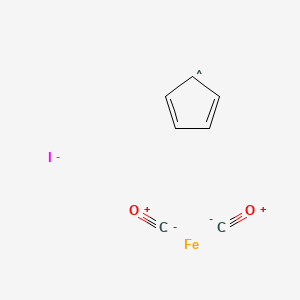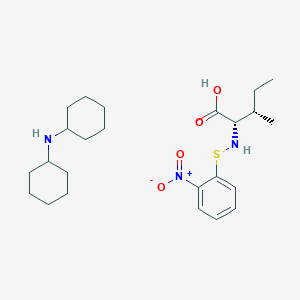
Somatropin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somatropin is a human growth hormone (hGH) that is used in medical treatments and scientific research. It is a polypeptide hormone made up of 191 amino acids and has a molecular weight of 22,125 daltons. It is produced in the anterior pituitary gland and is responsible for the growth and development of the human body. This compound is used to treat several medical conditions, including growth hormone deficiency, Turner syndrome, Prader-Willi syndrome, and chronic renal failure. It is also used in scientific research to study the effects of human growth hormone on different tissues and organs.
Scientific Research Applications
Clinical Effectiveness in Children's Growth Disorders
Somatropin (Genotropin) has been primarily studied for its efficacy in treating children with various growth disorders. A systematic review has emphasized its clinical effectiveness in treating children with conditions such as growth hormone deficiency, Prader-Willi syndrome, Turner syndrome, chronic renal insufficiency, and children born small for gestational age. The review, however, also pointed out the scarcity of long-term randomized controlled trials (RCTs) reporting final height data and qualitative outcomes like quality of life, indicating a reliance on observational data for therapy information (Loftus et al., 2010).
Treatment of Prader-Willi Syndrome
Recombinant this compound has been used as a therapeutic option in Prader-Willi syndrome, showing benefits in terms of stature and psychomotor development in children, as well as improved body composition in both children and adults. The review highlights that, despite some safety concerns, the treatment is generally considered safe (Piloto, 2018).
Enhancing Patient Support Programs
Designing effective patient support programs for individuals being treated with this compound is crucial for maximizing treatment success. A behavior change wheel approach has been utilized to create a patient support program comprising personalized questionnaires, tailored reminder and support SMS text messages, nurse-led phone calls, and Easypod connect, an automated electronic autoinjector drug-delivery device. This comprehensive approach aims to improve patient adherence and treatment outcomes (Malik et al., 2020).
Potential in Reproductive Function Enhancement in Dairy Cows
Somatotropin is being explored for its potential to enhance reproductive function in dairy cows. The hormone plays a crucial role in normal ovarian function, possibly mediated through IGF-I. Although higher milk yields are generally antagonistic to reproductive performance, low doses of somatotropin in early lactation may improve reproductive function, suggesting a nuanced relationship between somatotropin treatment and dairy cow productivity (Deluyker, 1993).
Mechanism of Action
Target of Action
Somatropin, also known as human growth hormone (HGH), is a peptide hormone synthesized and secreted by the somatotropic cells of the anterior pituitary gland . Its primary targets are various tissues and organs in the body, including bones, muscles, and the liver .
Mode of Action
this compound acts by mimicking the effects of endogenous growth hormone . It stimulates linear bone growth, increases bone mass, and regulates muscle and fat mass . It also plays a role in regulating blood glucose and lipid levels . The effects of this compound are mediated both directly and indirectly through insulin-like growth factor-1 (IGF-1), which is upregulated by growth hormone .
Biochemical Pathways
this compound influences several biochemical pathways. It plays a key role in protein, lipid, and carbohydrate metabolism . It also stimulates erythropoietin, which increases red blood cell mass . Furthermore, it enhances the transmucosal transport of water, electrolytes, and nutrients across the gut .
Pharmacokinetics
this compound is metabolized in the liver and kidneys, and a small amount (0.1%) is excreted unchanged in the urine . The elimination half-life of this compound varies depending on the formulation, ranging from approximately 2 to 10 hours .
Result of Action
The administration of this compound results in increased growth, body weight, and improved absorption of nutrients and fluids from the intestines . It also leads to increased muscle strength, improved body composition, and enhanced quality of life .
Safety and Hazards
Somatropin has side effects and warnings associated with its use. You should not use this compound if you have cancer, diabetic retinopathy, or if you are being treated for Prader-Willi syndrome and you are overweight or have severe breathing problems . Serious breathing problems may occur in patients with Prader-Willi syndrome who use this compound .
Future Directions
Long-acting human growth hormone products like Somatrogon and Somapacitan are being developed for the treatment of growth hormone deficiency . These products have received approval in some regions and have shown non-inferiority to daily GH injections . These developments may improve patient adherence, quality of life, and clinical outcomes, particularly in patients with poor adherence to daily GH injections .
Biochemical Analysis
Biochemical Properties
Somatropin interacts with various enzymes, proteins, and other biomolecules. It stimulates the production of insulin-like growth factor 1 (IGF-1) and increases the concentration of glucose and free fatty acids . It is a type of mitogen, specific only to the receptors on certain types of cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating growth, cell reproduction, and cell regeneration in humans and other animals . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to receptors on target cells, where it activates the MAPK/ERK pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been used in biochemical assays to study its stability and activity under various experimental conditions . Long-term administration of this compound improves body composition, muscle strength, quality of life, bone mass and density, and lipoprotein pattern .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It exhibits regulatory effects on metabolism and controls how absorbed nutrients are partitioned for growth and lactation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a pivotal role in metabolism not only during nutrient adequacy but also during periods where nutrients are severely deficient or poorly utilized .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Transmucosal transport of water, electrolytes, and nutrients is enhanced by growth hormone administration .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Somatropin involves the recombinant DNA technology. The gene for human growth hormone is inserted into a plasmid vector and then introduced into a host cell. The host cell is then cultured to produce the protein, which is then purified and formulated into the final product.", "Starting Materials": [ "Plasmid vector containing the gene for human growth hormone", "Host cell (e.g. E. coli) for protein expression", "Culture media for cell growth", "Purification reagents (e.g. chromatography resins)" ], "Reaction": [ "Insertion of the human growth hormone gene into the plasmid vector", "Transformation of the host cell with the recombinant plasmid", "Culturing of the transformed cells to produce the protein", "Harvesting of the cells and disruption of the cell membrane to release the protein", "Purification of the protein using chromatography techniques", "Formulation of the purified protein into the final product" ] } | |
CAS RN |
12629-01-5 |
Molecular Formula |
C990H1529N263O299S7 |
Molecular Weight |
22124.12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












